(E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene
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Overview
Description
(E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene is an organic compound characterized by the presence of chloro, fluoro, and methoxyvinyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with methoxyvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkane derivatives.
Scientific Research Applications
(E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on its interaction with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
- 1-Fluoro-3-[(E)-2-methoxyvinyl]benzene
Uniqueness
(E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity or stability profiles.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHSGLZMCONITJ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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